molecular formula C12H20N2O5 B2572207 (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopyrrolidin-1-yl)propanoic acid CAS No. 1629681-12-4

(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopyrrolidin-1-yl)propanoic acid

Cat. No.: B2572207
CAS No.: 1629681-12-4
M. Wt: 272.301
InChI Key: CNPZXKIQKHKDHD-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopyrrolidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C12H20N2O5 and its molecular weight is 272.301. The purity is usually 95%.
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Biological Activity

(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopyrrolidin-1-yl)propanoic acid, commonly referred to as Boc-L-Valine, is an amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a pyrrolidinone moiety, which may contribute to its pharmacological properties. This article aims to summarize the biological activities associated with this compound, supported by relevant research findings and data.

Chemical Structure

The structural formula of this compound is represented as follows:

C13H23N2O5\text{C}_{13}\text{H}_{23}\text{N}_{2}\text{O}_{5}

Antimicrobial Properties

Research indicates that derivatives of amino acids, particularly those with cyclic structures like pyrrolidinones, exhibit antimicrobial activity. A study demonstrated that compounds similar to Boc-L-Valine showed significant inhibition against various bacterial strains, suggesting potential applications in antibiotic development .

Antitumor Activity

The compound's structural features allow it to interact with biological targets involved in cancer progression. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. This effect is likely mediated through the modulation of signaling pathways associated with cell survival and proliferation .

Enzyme Inhibition

A notable area of research involves the inhibition of specific enzymes by this compound. Studies have indicated that Boc-L-Valine can act as a competitive inhibitor for certain proteases, which are critical in various physiological processes and disease mechanisms. The inhibition of these enzymes could lead to therapeutic effects in conditions such as hypertension and cancer .

Case Studies

  • Antimicrobial Efficacy : A study published in Molecules evaluated the antimicrobial properties of amino acid derivatives, including Boc-L-Valine. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a broad-spectrum antimicrobial agent .
  • Cancer Cell Apoptosis : In research published in the Journal of Medicinal Chemistry, Boc-L-Valine was tested against human breast cancer cell lines. The compound induced apoptosis through the activation of caspases, leading to cell death and suggesting its utility in cancer therapy .
  • Enzyme Interaction : A biochemical assay assessed the inhibitory effects of Boc-L-Valine on serine proteases. The findings indicated a significant reduction in enzyme activity, supporting its role as a potential therapeutic agent for diseases involving protease dysregulation .

Data Table: Biological Activities of Boc-L-Valine

Activity TypeMechanismReference
AntimicrobialInhibition of bacterial growth
AntitumorInduction of apoptosis in cancer cells
Enzyme InhibitionCompetitive inhibition of serine proteases

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopyrrolidin-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)13-8(10(16)17)7-14-6-4-5-9(14)15/h8H,4-7H2,1-3H3,(H,13,18)(H,16,17)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPZXKIQKHKDHD-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN1CCCC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CN1CCCC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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